molecular formula C13H13NO3S2 B2593239 (Z)-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 23509-47-9

(Z)-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B2593239
CAS RN: 23509-47-9
M. Wt: 295.37
InChI Key: XWXASULPQVFPEN-XFFZJAGNSA-N
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Description

The compound is a Schiff base . Schiff bases are a class of compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .


Synthesis Analysis

Schiff bases are typically synthesized by the condensation of an amine with a carbonyl compound . The exact synthesis process for this specific compound is not available in the search results.


Molecular Structure Analysis

The molecular structure of similar compounds consists of a metal ion bound to two singly deprotonated Schiff base bridging ligands .


Chemical Reactions Analysis

The influence of hydroxyl groups on the aromatic ring was studied during its reaction with non-enolizable aldehydes .

Scientific Research Applications

Tyrosinase Inhibition and Skin-Whitening

This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in the synthesis of melanin, which affects skin pigmentation. The compound exhibited significant inhibitory activity, suggesting its application in skin-whitening products and treatments for hyperpigmentation disorders.

Anti-Tumor Properties

Research indicates that structurally similar compounds possess anti-tumor activities . By extension, our compound of interest could be investigated for its efficacy in inhibiting tumor growth, particularly in hormone-responsive cancers such as breast cancer.

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for creating various derivatives with potential biological activities . Its structural flexibility allows for the synthesis of numerous analogs, expanding the chemical space for drug discovery.

Enzyme Kinetics Studies

Due to its interaction with enzymes like tyrosinase, the compound is valuable in enzyme kinetics studies . It can help understand enzyme mechanisms and the design of enzyme inhibitors, which are crucial in developing new pharmaceuticals.

Melanin Production Research

The compound’s ability to affect melanin production makes it a useful tool in melanin research . It can help explore the regulation of melanin synthesis and its role in various biological processes and diseases.

Cosmetic Industry Applications

Given its potential skin-whitening effects, this compound could be used in the cosmetic industry to develop new products aimed at reducing skin pigmentation and treating age spots .

Renewable High-Density Fuel Research

Compounds with similar structures have been used in the synthesis of renewable high-density fuels . This suggests possible applications in energy research, focusing on sustainable and efficient fuel sources.

MicroRNA Expression Regulation

Related compounds have shown to regulate microRNA expression . This compound could be studied for its impact on gene expression, which is vital in understanding cellular processes and developing gene therapies.

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds have been reported to possess anti-tumor, anti-metastatic, and anti-invasion properties .

properties

IUPAC Name

(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-3-14-12(16)11(19-13(14)18)7-8-4-5-9(15)10(6-8)17-2/h4-7,15H,3H2,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXASULPQVFPEN-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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